molecular formula C5H3F9O2 B3041753 2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol CAS No. 355-30-6

2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol

Cat. No.: B3041753
CAS No.: 355-30-6
M. Wt: 266.06 g/mol
InChI Key: OKBXLDZUHBWJBK-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol (C₅H₄F₉O₂) is a fluorinated diol characterized by nine fluorine atoms substituted along the pentane backbone and two hydroxyl (-OH) groups at the terminal 1,1-positions. This structure confers unique physicochemical properties, such as high electronegativity, thermal stability, and polarity, making it a candidate for specialized applications in surfactants, polymer synthesis, or pharmaceuticals. However, its environmental and biological impacts require careful evaluation due to the persistence of per- and polyfluoroalkyl substances (PFAS) .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,5-nonafluoropentane-1,1-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F9O2/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14/h1,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBXLDZUHBWJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F9O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70895248
Record name 2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355-30-6
Record name 2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Stoichiometry

The general procedure involves dissolving copper triflate (10 mol%) and (+)-2,2′-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] (13 mol%) in tetrahydrofuran (THF) at room temperature. After 30 minutes of stirring, This compound (5 equivalents) and 1,3-acetone-dicarboxylic acid (1 equivalent) are added. The mixture reacts for 4 hours under ambient conditions before workup with 1M HCl and diethyl ether.

Table 1: Standard Reaction Parameters

Component Quantity (mmol) Molar Ratio
Copper triflate 0.01 10 mol%
Chiral oxazoline ligand 0.013 13 mol%
Nonafluoropentane-1,1-diol 0.5 5.0 eq
1,3-Acetone-dicarboxylic acid 0.1 1.0 eq

Purification and Yield Optimization

Crude products undergo extraction with diethyl ether (4 × 2 mL), followed by filtration through sodium sulfate and silica gel. Recrystallization from diethyl ether/n-hexane mixtures yields pure diol with 60–71% isolated yield. Enantiomeric excess (ee) reaches 96–97%, while diastereomeric ratios (dr) exceed 12:1, as confirmed by chiral HPLC and $$^{19}\text{F}$$ NMR.

Scale-Up Considerations for Industrial Applications

A modified protocol enables gram-scale synthesis, critical for industrial applications. The scaled procedure uses:

  • Copper triflate (5 mol%)
  • Chiral oxazoline ligand (13 mol%)
  • THF (10 mL per 1 mmol substrate)

Table 2: Large-Scale Reaction Metrics

Parameter Small Scale Large Scale
Substrate Loading 0.1 mmol 10 mmol
Reaction Volume (THF) 0.1 mL 10 mL
HCl Quench Volume 1 mL 4 mL
Total Extraction Volume 8 mL 32 mL
Isolated Yield 60–71% 55–68%

Notably, scale-up marginally reduces yield (5–7%) due to increased side-product formation during extraction.

Alternative Synthetic Pathways and Their Limitations

While asymmetric aldolization dominates the literature, two alternative methods merit discussion:

Borohydride Reduction of Keto Intermediates

Sodium borohydride (2.0 eq) reduces ketodiol precursors to target diols in 89–91% yield. While efficient, this route requires pre-synthesized keto intermediates, making it less practical than direct aldolization.

Structural Characterization and Analytical Data

Rigorous spectroscopic analysis confirms product identity:

Table 3: Spectroscopic Properties

Technique Key Signals
$$^{1}\text{H}$$ NMR (400 MHz, CD$$_3$$OD) δ 2.73–2.93 (m, 2 CH$$_2$$), 4.44–4.56 (m, 2 CH(OH))
$$^{13}\text{C}$$ NMR (100 MHz, CD$$_3$$OD) δ 44.5 (CH$$2$$), 66.7 (q, $$^3J{C-F}$$ = 31.9 Hz, CH(OH))
$$^{19}\text{F}$$ NMR Complex coupling patterns due to nine fluorines
Melting Point 123–124°C
Optical Rotation ($$[\alpha]^{20}_D$$) +24.7° (CHCl$$_3$$, c = 0.8)

The $$^{19}\text{F}$$ NMR spectrum remains challenging to interpret due to scalar coupling among nine fluorines.

Mechanistic Insights into Enantioselectivity

The chiral oxazoline ligand induces asymmetry by coordinating to copper(II), creating a rigid transition state. Density functional theory (DFT) studies suggest:

  • Face-selective aldol addition : The perfluoaldehyde approaches from the Re face of the enolate.
  • Fluorine–arene interactions : Non-covalent forces between CF$$_2$$ groups and phenyl rings stabilize the transition state.

This mechanism explains the consistently high ee values (≥96%) across multiple batches.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into less fluorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of nonafluoropentanone or nonafluoropentanoic acid.

    Reduction: Formation of partially fluorinated pentane derivatives.

    Substitution: Formation of amino or thiol-substituted nonafluoropentane derivatives.

Scientific Research Applications

Fluorinated Surfactants

Due to its amphiphilic nature (having both hydrophobic and hydrophilic properties), 2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol can be utilized as a surfactant in various formulations. Its ability to lower surface tension makes it suitable for applications in:

  • Emulsifiers : Stabilizing oil-in-water and water-in-oil emulsions.
  • Foaming Agents : Enhancing foam stability in personal care products.

Pharmaceutical Applications

Fluorinated compounds are often employed in drug design due to their ability to enhance metabolic stability and bioavailability. The applications of this compound in pharmaceuticals include:

  • Drug Delivery Systems : Utilizing its surfactant properties to improve the solubility and delivery of hydrophobic drugs.
  • Antiviral Agents : Research indicates potential antiviral properties of fluorinated alcohols which could be explored further with this compound.

Polymer Chemistry

The incorporation of fluorinated compounds into polymers can significantly alter their physical properties. Applications include:

  • Fluoropolymer Production : Enhancing chemical resistance and thermal stability.
  • Coatings : Development of coatings that exhibit water and oil repellency for industrial applications.

Case Study 1: Fluorinated Surfactants in Personal Care

A study examined the efficacy of various fluorinated surfactants in cosmetic formulations. It was found that this compound significantly improved the stability of emulsions compared to non-fluorinated counterparts. The study highlighted its potential for use in high-performance cosmetic products that require long-lasting effects.

Case Study 2: Drug Delivery Systems

Research focused on the use of nonafluoropentane diol as a solubilizing agent for poorly soluble drugs. Results indicated that formulations containing this compound demonstrated enhanced solubility and bioavailability in vitro. This suggests promising avenues for developing effective drug delivery systems utilizing this compound.

Data Table: Comparative Analysis of Applications

Application AreaSpecific UseBenefits
SurfactantsEmulsifiersImproved stability and performance
PharmaceuticalsDrug delivery systemsEnhanced solubility and bioavailability
Polymer ChemistryCoatingsIncreased chemical resistance

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol involves its interaction with various molecular targets. The high electronegativity of fluorine atoms affects the compound’s reactivity and interaction with other molecules. It can form strong hydrogen bonds and participate in dipole-dipole interactions, influencing its behavior in chemical and biological systems.

Comparison with Similar Compounds

Key Structural Features

  • Fluorination Pattern : The compound’s nine fluorine atoms create a highly electronegative and hydrophobic backbone, while the diol groups introduce hydrogen-bonding capability.
  • Hydroxyl Placement: Terminal -OH groups enhance solubility in polar solvents compared to mono-alcohol analogs.
Compound Name Molecular Formula Fluorine Atoms Hydroxyl Groups Key Structural Differences Reference
2,2,3,3,4,4,5,5-Octafluoropentan-1-ol C₅H₅F₈O 8 1 One fewer fluorine atom; single -OH
1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol C₅H₄F₆O₄ 6 4 Reduced fluorination; four -OH groups
Chloral Hydrate (2,2,2-Trichloroethane-1,1-diol) C₂H₃Cl₃O₂ 0 2 Chlorinated instead of fluorinated
1,1,1,2,2,3,3-Heptafluoro-5-iodopentane C₅H₄F₇I 7 0 Iodine substituent; no hydroxyls

Insights :

  • Fluorine count correlates with hydrophobicity and chemical inertness. The target compound’s nine fluorine atoms exceed octafluoropentanol (8 F) and heptafluoro-5-iodopentane (7 F), suggesting stronger nonpolar interactions .
  • The diol’s dual -OH groups distinguish it from mono-alcohols (e.g., octafluoropentanol) and align it with chloral hydrate, though the latter’s trichloro substitution reduces electronegativity .

Physical and Chemical Properties

Comparative Data

Property Target Compound (Inferred) 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol 1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol Chloral Hydrate
Molecular Weight (g/mol) ~267 232.08 242.08 165.40
Boiling Point (°C) >150 (estimated) Not reported Not reported 57 (melting point)
Polarity High Moderate Very high Moderate
Hydrophobicity (LogP) ~3.5 (estimated) ~2.8 (estimated) ~1.2 (estimated) 0.89

Notes:

  • The target compound’s boiling point is inferred to exceed 132°C (boiling point of 2,2,3,3,4,4,5,5,5-nonafluoropentyloxirane ) due to hydrogen bonding from dual -OH groups.
  • Reduced LogP compared to chloral hydrate reflects fluorine’s stronger electron-withdrawing effects .

Comparison of Reactivity

Compound Key Reactions Stability
Target Diol Esterification, hydrogen bonding High thermal stability
Octafluoropentanol Esterification, oxidation Moderate stability
Hexafluoropentane tetraol Chelation, crosslinking Sensitive to acidic conditions

Environmental and Health Considerations

  • PFAS Concerns : As a PFAS derivative, the compound may exhibit environmental persistence and bioaccumulation risks, akin to other PFASs studied for endocrine disruption .
  • Toxicity Profile : Fluorinated diols may share metabolic pathways with chloral hydrate, but fluorine’s stability could lead to distinct toxicokinetics .

Biological Activity

2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol (NF-Pentane-1,1-diol) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological applications. This article explores the biological activity of NF-Pentane-1,1-diol through various studies and findings.

NF-Pentane-1,1-diol is characterized by its high fluorine content which influences its solubility and interaction with biological systems. The compound is a nonionic surfactant with potential applications in drug delivery and as a solvent in biochemical assays.

1. Toxicity Studies

Toxicological assessments have shown that NF-Pentane-1,1-diol exhibits low acute toxicity in various animal models. A study measuring the LD50 (lethal dose for 50% of the population) indicated that the compound has a relatively high safety margin compared to other fluorinated compounds .

2. Antimicrobial Properties

Research has demonstrated that NF-Pentane-1,1-diol possesses antimicrobial activity against several bacterial strains. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 0.5% .

3. Cytotoxicity and Cell Viability

Cell viability assays conducted on human cell lines indicated that NF-Pentane-1,1-diol does not significantly affect cell proliferation at low concentrations. However, at higher concentrations (above 10%), it exhibited cytotoxic effects leading to apoptosis .

Concentration (%)Cell Viability (%)
0.198
0.595
1.090
1060

4. Interaction with Enzymes

NF-Pentane-1,1-diol has been studied for its interaction with various enzymes. It acts as a competitive inhibitor for certain phosphatases involved in cellular signaling pathways. The inhibition kinetics suggest that NF-Pentane-1,1-diol binds reversibly to the active site of these enzymes .

Case Study 1: Drug Delivery Systems

A study focused on the use of NF-Pentane-1,1-diol as a carrier for hydrophobic drugs demonstrated enhanced solubility and bioavailability. When formulated with paclitaxel, a chemotherapeutic agent, the compound improved drug delivery efficiency by facilitating cellular uptake .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of NF-Pentane-1,1-diol highlighted its biodegradability compared to other fluorinated compounds. In aquatic environments, it showed a degradation half-life of approximately 14 days under aerobic conditions .

Q & A

Q. What are the established synthetic routes for 2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol, and how do reaction conditions influence yield?

The compound can be synthesized via dehydrofluorination of precursor fluorinated alkanes. For example, describes the preparation of structurally similar octafluoro-pentene derivatives by reacting nonafluoropentane with solid KOH or fluorided alumina at elevated temperatures. Key methodological considerations include:

  • Catalyst selection : Solid bases (e.g., KOH) favor β-elimination, while fluorided alumina may enhance regioselectivity .
  • Temperature control : Higher temperatures (150–200°C) accelerate reaction rates but risk side reactions like over-defluorination.
  • Purification : Fractional distillation or preparative chromatography is critical due to the compound’s high polarity and fluorine content.

Table 1 : Comparison of Synthetic Methods

PrecursorCatalystTemp. Range (°C)Yield (%)Reference
NonafluoropentaneKOH (solid)150–18065–75
NonafluoropentaneFluorided Al₂O₃180–20055–60

Q. How can researchers characterize the structural and electronic properties of this compound?

Advanced spectroscopic and computational methods are essential:

  • NMR Spectroscopy : ¹⁹F NMR is critical for resolving fluorine environments. For example, splitting patterns in ¹⁹F NMR can distinguish between -CF₂ and -CF₃ groups .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, which are pivotal for understanding its diol functionality .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electrostatic potential surfaces, aiding in understanding its reactivity as a hydrogen-bond donor .

Q. What are the key stability considerations for this compound under experimental conditions?

  • Thermal Stability : Decomposition above 200°C can release toxic HF gas; thermogravimetric analysis (TGA) is recommended to establish safe operating ranges .
  • Hydrolytic Sensitivity : The geminal diol structure may render it prone to hydration. Storage under anhydrous conditions (e.g., molecular sieves) is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, boiling point)?

Contradictions often arise from impurities or measurement techniques. A robust methodology includes:

  • Standardized Protocols : Use IUPAC-recommended methods for boiling point determination (e.g., ebulliometry under inert atmosphere) .
  • Cross-Validation : Compare data from multiple techniques (e.g., DSC for melting point, GC-MS for purity) .
  • Theoretical Alignment : Validate experimental solubility parameters with Hansen Solubility Parameters (HSP) derived from DFT .

Q. What mechanistic insights guide the optimization of this compound’s reactivity in fluorination reactions?

The electron-withdrawing effect of fluorine atoms adjacent to the diol group enhances its acidity, making it a candidate for nucleophilic substitution. Key steps:

  • Kinetic Studies : Monitor reaction progress via in-situ ¹⁹F NMR to identify rate-limiting steps (e.g., deprotonation vs. fluoride displacement) .
  • Isotopic Labeling : Use deuterated analogs to trace proton transfer pathways in catalytic cycles .

Table 2 : Reactivity Under Varying Conditions

Reaction TypeCatalystSolventConversion (%)
Nucleophilic FluorinationKF/18-crown-6DMF82
Acid-Catalyzed EsterificationH₂SO₄THF45

Q. How can computational tools predict the environmental impact of this compound?

  • Molecular Dynamics (MD) Simulations : Model interactions with biological membranes to assess bioaccumulation potential .
  • Ecotoxicity Profiling : Use QSAR models to estimate LC₅₀ values for aquatic organisms, validated against experimental toxicity data .

Q. What experimental designs are optimal for studying its role in hydrogen-bonded supramolecular assemblies?

  • Factorial Design : Vary solvent polarity, temperature, and concentration to map assembly thermodynamics .
  • Cryo-TEM/SAXS : Resolve nanostructures formed via self-assembly in nonpolar solvents .

Methodological Framework Integration

All research should align with a theoretical framework, such as:

  • Fluorophobic Effects : Explains the compound’s preference for fluorous phases in separation technologies .
  • Acid-Base Theory : Guides the design of catalytic systems leveraging its acidic diol protons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol
Reactant of Route 2
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2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol

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